Bohemine

描述

属性

IUPAC Name |

3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,(H2,19,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQGFIAVPSXOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274365 | |

| Record name | bohemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189232-42-6 | |

| Record name | Bohemine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189232426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bohemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bohemine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bohemine is a synthetic 2,6,9-trisubstituted purine (B94841) analogue that has garnered significant interest in the field of oncology and cell biology due to its potent and selective inhibition of cyclin-dependent kinases (CDKs). As a cell-permeable small molecule, it serves as a valuable tool for studying cell cycle regulation and holds potential as a scaffold for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action as a CDK inhibitor. Detailed experimental methodologies and a summary of key quantitative data are presented to facilitate further research and development.

Chemical Structure and Properties

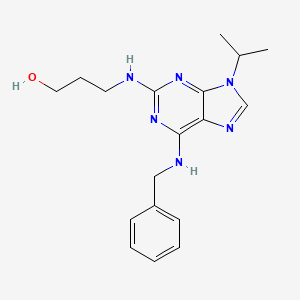

This compound, also known by its IUPAC name 2-(3-Hydroxypropylamino)-6-benzylamino-9-isopropylpurine, is a synthetic purine derivative. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-(3-Hydroxypropylamino)-6-benzylamino-9-isopropylpurine |

| Synonyms | 3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol |

| CAS Number | 189232-42-6[1][2] |

| Molecular Formula | C18H24N6O[1][3] |

| SMILES | CC(C)n1cnc2c(NCc3ccccc3)nc(NCCCO)nc12[2] |

| InChI | 1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,(H2,19,20,22,23)[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 340.43 g/mol | [3][4] |

| Monoisotopic Mass | 340.2012 u | [3] |

| AlogP | 2.81 | [3] |

| Polar Surface Area | 87.89 Ų | [3] |

| Basic pKa | 5.26 | [3] |

| Solubility | Soluble in chloroform (B151607) (50 mg/mL) | [2] |

| Form | Powder | [2] |

| Storage | -20°C | [1][2] |

Synthesis

General Synthetic Scheme for 2,6,9-Trisubstituted Purines

Step 1: N9-Alkylation of 2,6-Dichloropurine 2,6-Dichloropurine is alkylated at the N9 position using an appropriate alkyl halide (e.g., isopropyl iodide for this compound synthesis) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction typically yields a mixture of N9 and N7 regioisomers, which may require chromatographic separation.

Step 2: Nucleophilic Substitution at C6 The more reactive chlorine atom at the C6 position of the N9-alkylated dichloropurine is displaced by a primary amine. For this compound, this would be benzylamine, typically reacted in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent.

Step 3: Nucleophilic Substitution at C2 The final substitution at the C2 position is achieved by reacting the 6-substituted-2-chloropurine with another amine. In the case of this compound, 3-amino-1-propanol is used. This step often requires heating to drive the reaction to completion. The final product, this compound, is then purified using standard techniques such as column chromatography.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), key enzymes that regulate the progression of the cell cycle.[1] Its primary mechanism of action is through competitive binding to the ATP-binding pocket of these kinases.

Inhibition of Cyclin-Dependent Kinases

This compound has been shown to inhibit the activity of several CDK-cyclin complexes, with notable potency against CDK1/Cyclin B and CDK2/Cyclin E.[1] The half-maximal inhibitory concentrations (IC50) for these key cell cycle kinases are summarized in Table 3.

Table 3: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (µM) |

| CDK1/Cyclin B | 1.1 |

| CDK2/Cyclin E | 0.8 |

Inhibition of Cancer Cell Growth

Consistent with its role as a CDK inhibitor, this compound exhibits cytostatic effects on a variety of human cancer cell lines. The IC50 values for growth inhibition are presented in Table 4.

Table 4: Growth Inhibitory Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast Cancer | 28 |

| K562 | Chronic Myelogenous Leukemia | 113 |

| CEM | T-cell Acute Lymphoblastic Leukemia | 27 |

| HOS | Osteosarcoma | 58 |

| G361 | Melanoma | 45 |

Cell Cycle Arrest

By inhibiting CDK1 and CDK2, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest at the G1/S and G2/M transitions. This prevents cancer cells from proliferating. The signaling pathway illustrating this mechanism is depicted below.

References

- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

Bohemine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bohemine is a synthetic 2,6,9-trisubstituted purine analogue that has garnered significant interest in the field of oncology and cell biology due to its potent and selective inhibition of cyclin-dependent kinases (CDKs). As a cell-permeable small molecule, it serves as a valuable tool for studying cell cycle regulation and holds potential as a scaffold for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action as a CDK inhibitor. Detailed experimental methodologies and a summary of key quantitative data are presented to facilitate further research and development.

Chemical Structure and Properties

This compound, also known by its IUPAC name 2-(3-Hydroxypropylamino)-6-benzylamino-9-isopropylpurine, is a synthetic purine derivative. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-(3-Hydroxypropylamino)-6-benzylamino-9-isopropylpurine |

| Synonyms | 3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol |

| CAS Number | 189232-42-6[1][2] |

| Molecular Formula | C18H24N6O[1][3] |

| SMILES | CC(C)n1cnc2c(NCc3ccccc3)nc(NCCCO)nc12[2] |

| InChI | 1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,(H2,19,20,22,23)[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 340.43 g/mol | [3][4] |

| Monoisotopic Mass | 340.2012 u | [3] |

| AlogP | 2.81 | [3] |

| Polar Surface Area | 87.89 Ų | [3] |

| Basic pKa | 5.26 | [3] |

| Solubility | Soluble in chloroform (50 mg/mL) | [2] |

| Form | Powder | [2] |

| Storage | -20°C | [1][2] |

Synthesis

General Synthetic Scheme for 2,6,9-Trisubstituted Purines

Step 1: N9-Alkylation of 2,6-Dichloropurine 2,6-Dichloropurine is alkylated at the N9 position using an appropriate alkyl halide (e.g., isopropyl iodide for this compound synthesis) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction typically yields a mixture of N9 and N7 regioisomers, which may require chromatographic separation.

Step 2: Nucleophilic Substitution at C6 The more reactive chlorine atom at the C6 position of the N9-alkylated dichloropurine is displaced by a primary amine. For this compound, this would be benzylamine, typically reacted in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent.

Step 3: Nucleophilic Substitution at C2 The final substitution at the C2 position is achieved by reacting the 6-substituted-2-chloropurine with another amine. In the case of this compound, 3-amino-1-propanol is used. This step often requires heating to drive the reaction to completion. The final product, this compound, is then purified using standard techniques such as column chromatography.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), key enzymes that regulate the progression of the cell cycle.[1] Its primary mechanism of action is through competitive binding to the ATP-binding pocket of these kinases.

Inhibition of Cyclin-Dependent Kinases

This compound has been shown to inhibit the activity of several CDK-cyclin complexes, with notable potency against CDK1/Cyclin B and CDK2/Cyclin E.[1] The half-maximal inhibitory concentrations (IC50) for these key cell cycle kinases are summarized in Table 3.

Table 3: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (µM) |

| CDK1/Cyclin B | 1.1 |

| CDK2/Cyclin E | 0.8 |

Inhibition of Cancer Cell Growth

Consistent with its role as a CDK inhibitor, this compound exhibits cytostatic effects on a variety of human cancer cell lines. The IC50 values for growth inhibition are presented in Table 4.

Table 4: Growth Inhibitory Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast Cancer | 28 |

| K562 | Chronic Myelogenous Leukemia | 113 |

| CEM | T-cell Acute Lymphoblastic Leukemia | 27 |

| HOS | Osteosarcoma | 58 |

| G361 | Melanoma | 45 |

Cell Cycle Arrest

By inhibiting CDK1 and CDK2, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest at the G1/S and G2/M transitions. This prevents cancer cells from proliferating. The signaling pathway illustrating this mechanism is depicted below.

References

- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

The Anti-Proliferative Effects of Boehmenan on Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boehmenan, a lignan (B3055560) compound isolated from the medicinal plant Clematis armandii, has emerged as a molecule of interest in oncology research due to its demonstrated anti-proliferative effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of Boehmenan's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anticancer therapeutics.

Quantitative Analysis of Anti-Proliferative Activity

The efficacy of Boehmenan in inhibiting cancer cell growth has been quantified across different cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values, collated from multiple studies, are summarized in the table below.

| Cell Line | Cancer Type | Assay Duration (h) | IC50 (µM) |

| A431 | Human Epidermoid Carcinoma | 72 | Not specified in abstract |

| A549 | Non-Small Cell Lung Cancer | Not specified in abstract | Not specified in abstract |

| RKO | Colon Cancer | Not specified in abstract | Not specified in abstract |

| SW480 | Colon Cancer | Not specified in abstract | Not specified in abstract |

| HCT116 | Colon Cancer | Not specified in abstract | Not specified in abstract |

Note: Specific IC50 values were not available in the provided search results, but the data indicates dose-dependent inhibition.

Core Mechanisms of Action

Boehmenan exerts its anti-proliferative effects through a multi-pronged approach that includes the induction of apoptosis (programmed cell death) and cell cycle arrest, mediated by the modulation of key cellular signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Studies have shown that Boehmenan can induce apoptosis in cancer cells, a critical mechanism for eliminating malignant cells. This is often accompanied by an arrest of the cell cycle at specific phases, preventing the cells from progressing through division. For instance, in A431 cells, Boehmenan has been observed to hinder cell cycle progression.[1] In A549 non-small cell lung cancer cells, it induces G1 phase arrest and apoptosis.[2]

Modulation of Signaling Pathways

Boehmenan's anti-cancer activity is intrinsically linked to its ability to interfere with critical signaling cascades that regulate cell growth, survival, and proliferation. Key pathways affected include:

-

STAT3 and p70S6/S6 Kinase Pathways: Boehmenan has been shown to inhibit these pathways, which are often hyperactivated in cancer and play a crucial role in promoting cell growth and survival.[1]

-

Epidermal Growth Factor Receptor (EGFR)-Dependent Pathways: In lung cancer cells, Boehmenan has been found to induce apoptosis by modulating EGFR-dependent signaling.[2]

-

Wnt/β-catenin Pathway: In colon cancer cells, Boehmenan reduces the viability by decreasing the levels of cytosolic and nuclear β-catenin and c-Myc, key components of this pathway.[1]

Experimental Protocols

To facilitate further research into the anti-cancer properties of Boehmenan, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Boehmenan on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Boehmenan (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Boehmenan. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Boehmenan.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in the signaling pathways modulated by Boehmenan.

Materials:

-

Cancer cells treated with Boehmenan

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, p-p70S6K, p70S6K, β-catenin, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with lysis buffer, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the effect of Boehmenan on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with Boehmenan

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Molecular Interactions and Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: Boehmenan's inhibitory effects on key cancer-promoting signaling pathways.

Caption: A typical experimental workflow for evaluating the anti-proliferative effects of Boehmenan.

Conclusion and Future Directions

Boehmenan demonstrates significant potential as an anti-cancer agent, primarily through its ability to induce apoptosis and cell cycle arrest by targeting multiple oncogenic signaling pathways. The data and protocols presented in this guide offer a foundational resource for further investigation into its therapeutic applications. Future research should focus on elucidating the precise molecular targets of Boehmenan, evaluating its efficacy and safety in preclinical in vivo models, and exploring potential synergistic effects when combined with existing chemotherapeutic agents. A deeper understanding of its mechanism of action will be crucial for its potential translation into clinical practice.

References

The Anti-Proliferative Effects of Boehmenan on Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boehmenan, a lignan compound isolated from the medicinal plant Clematis armandii, has emerged as a molecule of interest in oncology research due to its demonstrated anti-proliferative effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of Boehmenan's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anticancer therapeutics.

Quantitative Analysis of Anti-Proliferative Activity

The efficacy of Boehmenan in inhibiting cancer cell growth has been quantified across different cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values, collated from multiple studies, are summarized in the table below.

| Cell Line | Cancer Type | Assay Duration (h) | IC50 (µM) |

| A431 | Human Epidermoid Carcinoma | 72 | Not specified in abstract |

| A549 | Non-Small Cell Lung Cancer | Not specified in abstract | Not specified in abstract |

| RKO | Colon Cancer | Not specified in abstract | Not specified in abstract |

| SW480 | Colon Cancer | Not specified in abstract | Not specified in abstract |

| HCT116 | Colon Cancer | Not specified in abstract | Not specified in abstract |

Note: Specific IC50 values were not available in the provided search results, but the data indicates dose-dependent inhibition.

Core Mechanisms of Action

Boehmenan exerts its anti-proliferative effects through a multi-pronged approach that includes the induction of apoptosis (programmed cell death) and cell cycle arrest, mediated by the modulation of key cellular signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Studies have shown that Boehmenan can induce apoptosis in cancer cells, a critical mechanism for eliminating malignant cells. This is often accompanied by an arrest of the cell cycle at specific phases, preventing the cells from progressing through division. For instance, in A431 cells, Boehmenan has been observed to hinder cell cycle progression.[1] In A549 non-small cell lung cancer cells, it induces G1 phase arrest and apoptosis.[2]

Modulation of Signaling Pathways

Boehmenan's anti-cancer activity is intrinsically linked to its ability to interfere with critical signaling cascades that regulate cell growth, survival, and proliferation. Key pathways affected include:

-

STAT3 and p70S6/S6 Kinase Pathways: Boehmenan has been shown to inhibit these pathways, which are often hyperactivated in cancer and play a crucial role in promoting cell growth and survival.[1]

-

Epidermal Growth Factor Receptor (EGFR)-Dependent Pathways: In lung cancer cells, Boehmenan has been found to induce apoptosis by modulating EGFR-dependent signaling.[2]

-

Wnt/β-catenin Pathway: In colon cancer cells, Boehmenan reduces the viability by decreasing the levels of cytosolic and nuclear β-catenin and c-Myc, key components of this pathway.[1]

Experimental Protocols

To facilitate further research into the anti-cancer properties of Boehmenan, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Boehmenan on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Boehmenan (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Boehmenan. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Boehmenan.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in the signaling pathways modulated by Boehmenan.

Materials:

-

Cancer cells treated with Boehmenan

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, p-p70S6K, p70S6K, β-catenin, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with lysis buffer, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the effect of Boehmenan on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with Boehmenan

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Molecular Interactions and Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: Boehmenan's inhibitory effects on key cancer-promoting signaling pathways.

Caption: A typical experimental workflow for evaluating the anti-proliferative effects of Boehmenan.

Conclusion and Future Directions

Boehmenan demonstrates significant potential as an anti-cancer agent, primarily through its ability to induce apoptosis and cell cycle arrest by targeting multiple oncogenic signaling pathways. The data and protocols presented in this guide offer a foundational resource for further investigation into its therapeutic applications. Future research should focus on elucidating the precise molecular targets of Boehmenan, evaluating its efficacy and safety in preclinical in vivo models, and exploring potential synergistic effects when combined with existing chemotherapeutic agents. A deeper understanding of its mechanism of action will be crucial for its potential translation into clinical practice.

References

Key Molecular Targets of Bohemine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bohemine is a synthetic 2,6,9-trisubstituted purine (B94841) derivative that has been identified as a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs). Structurally analogous to well-characterized CDK inhibitors such as olomoucine (B1683950) and roscovitine (B1683857), this compound exerts its biological effects primarily by targeting the ATP-binding pocket of these essential cell cycle regulators. This competitive inhibition leads to cell cycle arrest, providing a basis for its potential as an anti-proliferative agent. This technical guide provides a comprehensive overview of the key molecular targets of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes. The aberrant activity of CDKs is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a member of the purine-based CDK inhibitor family, demonstrating the ability to modulate cell proliferation. Understanding its precise molecular interactions and cellular consequences is crucial for its further development and application in biomedical research.

Molecular Targets and Quantitative Data

The primary molecular targets of this compound are cyclin-dependent kinases. While comprehensive quantitative data for this compound is limited in publicly available literature, its structural similarity to roscovitine allows for the inference of its likely target profile. The following tables present representative quantitative data for roscovitine, which is expected to be comparable to that of this compound, to provide a framework for understanding its potency and selectivity.

Table 1: Inhibitory Activity of Roscovitine (as a proxy for this compound) against Cyclin-Dependent Kinases

| Molecular Target | IC50 (µM) | Ki (µM) | Assay Conditions |

| CDK1/cyclin B | ~0.45 | ~0.2 | In vitro kinase assay |

| CDK2/cyclin A | ~0.2 | ~0.07 | In vitro kinase assay |

| CDK2/cyclin E | ~0.2 | ~0.07 | In vitro kinase assay |

| CDK5/p25 | ~0.2 | ~0.16 | In vitro kinase assay |

| CDK7/cyclin H | ~0.5 | - | In vitro kinase assay |

| CDK9/cyclin T1 | ~0.4 | - | In vitro kinase assay |

| Data presented is for roscovitine and serves as a representative example. Specific values for this compound may vary. |

Table 2: Anti-proliferative Activity of this compound in Hybridoma Cells

| Cell Line | Assay | Endpoint | Concentration (µM) | Observed Effect |

| Mouse Hybridoma | Cell Growth | - | 1-10 | Short-term growth arrest followed by stimulation |

| Mouse Hybridoma | Cell Growth | - | 10, 30 | Growth inhibition |

| This data is specific to hybridoma cells and may not be directly extrapolated to cancer cell lines.[1] |

Signaling Pathways

This compound's mechanism of action centers on the inhibition of CDKs, which disrupts the normal progression of the cell cycle. By blocking the activity of key CDK-cyclin complexes, this compound can induce cell cycle arrest at the G1/S and G2/M transitions.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's molecular targets. These protocols are provided as templates and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay (Template)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a specific CDK.

Materials:

-

Recombinant human CDK/cyclin complex (e.g., CDK2/cyclin E)

-

Kinase substrate (e.g., Histone H1)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the specific CDK/cyclin complex, and the kinase substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay) (Template)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability at each this compound concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Cell Cycle Analysis by Flow Cytometry (Template)

This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with this compound (or vehicle control) for the desired time.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, collecting data on the fluorescence intensity of the PI signal.

-

Analyze the data using appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising CDK inhibitor with a mechanism of action centered on the disruption of cell cycle progression. While specific quantitative data on its interaction with a broad panel of kinases and its anti-proliferative effects on diverse cancer cell lines require further investigation, its structural similarity to well-studied inhibitors like roscovitine provides a strong foundation for its continued exploration. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further elucidate the molecular targets and therapeutic potential of this compound. Future studies should focus on comprehensive kinase profiling, determination of IC50 values across a range of cancer cell lines, and in vivo efficacy studies to fully characterize its anti-cancer properties.

References

Key Molecular Targets of Bohemine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bohemine is a synthetic 2,6,9-trisubstituted purine derivative that has been identified as a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs). Structurally analogous to well-characterized CDK inhibitors such as olomoucine and roscovitine, this compound exerts its biological effects primarily by targeting the ATP-binding pocket of these essential cell cycle regulators. This competitive inhibition leads to cell cycle arrest, providing a basis for its potential as an anti-proliferative agent. This technical guide provides a comprehensive overview of the key molecular targets of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes. The aberrant activity of CDKs is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a member of the purine-based CDK inhibitor family, demonstrating the ability to modulate cell proliferation. Understanding its precise molecular interactions and cellular consequences is crucial for its further development and application in biomedical research.

Molecular Targets and Quantitative Data

The primary molecular targets of this compound are cyclin-dependent kinases. While comprehensive quantitative data for this compound is limited in publicly available literature, its structural similarity to roscovitine allows for the inference of its likely target profile. The following tables present representative quantitative data for roscovitine, which is expected to be comparable to that of this compound, to provide a framework for understanding its potency and selectivity.

Table 1: Inhibitory Activity of Roscovitine (as a proxy for this compound) against Cyclin-Dependent Kinases

| Molecular Target | IC50 (µM) | Ki (µM) | Assay Conditions |

| CDK1/cyclin B | ~0.45 | ~0.2 | In vitro kinase assay |

| CDK2/cyclin A | ~0.2 | ~0.07 | In vitro kinase assay |

| CDK2/cyclin E | ~0.2 | ~0.07 | In vitro kinase assay |

| CDK5/p25 | ~0.2 | ~0.16 | In vitro kinase assay |

| CDK7/cyclin H | ~0.5 | - | In vitro kinase assay |

| CDK9/cyclin T1 | ~0.4 | - | In vitro kinase assay |

| Data presented is for roscovitine and serves as a representative example. Specific values for this compound may vary. |

Table 2: Anti-proliferative Activity of this compound in Hybridoma Cells

| Cell Line | Assay | Endpoint | Concentration (µM) | Observed Effect |

| Mouse Hybridoma | Cell Growth | - | 1-10 | Short-term growth arrest followed by stimulation |

| Mouse Hybridoma | Cell Growth | - | 10, 30 | Growth inhibition |

| This data is specific to hybridoma cells and may not be directly extrapolated to cancer cell lines.[1] |

Signaling Pathways

This compound's mechanism of action centers on the inhibition of CDKs, which disrupts the normal progression of the cell cycle. By blocking the activity of key CDK-cyclin complexes, this compound can induce cell cycle arrest at the G1/S and G2/M transitions.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's molecular targets. These protocols are provided as templates and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay (Template)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a specific CDK.

Materials:

-

Recombinant human CDK/cyclin complex (e.g., CDK2/cyclin E)

-

Kinase substrate (e.g., Histone H1)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the specific CDK/cyclin complex, and the kinase substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay) (Template)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability at each this compound concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Cell Cycle Analysis by Flow Cytometry (Template)

This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with this compound (or vehicle control) for the desired time.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, collecting data on the fluorescence intensity of the PI signal.

-

Analyze the data using appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising CDK inhibitor with a mechanism of action centered on the disruption of cell cycle progression. While specific quantitative data on its interaction with a broad panel of kinases and its anti-proliferative effects on diverse cancer cell lines require further investigation, its structural similarity to well-studied inhibitors like roscovitine provides a strong foundation for its continued exploration. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further elucidate the molecular targets and therapeutic potential of this compound. Future studies should focus on comprehensive kinase profiling, determination of IC50 values across a range of cancer cell lines, and in vivo efficacy studies to fully characterize its anti-cancer properties.

References

Methodological & Application

Application Notes and Protocols for Bohemine Treatment in Prostate Cancer Cell Lines

Disclaimer: The following application notes and protocols are provided for a hypothetical compound named "Bohemine." As of the current date, there is no publicly available scientific literature specifically detailing the effects of a compound named "this compound" on prostate cancer cell lines. Therefore, the data, mechanisms, and protocols presented here are illustrative and based on common methodologies used for the preclinical evaluation of novel anti-cancer agents targeting prevalent signaling pathways in prostate cancer.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men.[1][2] A significant portion of prostate cancers are driven by aberrant signaling pathways that promote cell survival, proliferation, and resistance to therapies.[3][4] One such critical pathway is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is frequently hyperactivated in prostate tumors.[5][6][7] This hyperactivity contributes to tumor progression and the development of castration-resistant prostate cancer (CRPC).[3][8]

This compound is a novel, potent, and selective small molecule inhibitor hypothesized to target the PI3K/Akt pathway. By inhibiting this pathway, this compound is expected to induce apoptosis (programmed cell death) and cause cell cycle arrest in prostate cancer cells, thereby inhibiting tumor growth.[2][9] These application notes provide a comprehensive overview of the hypothesized effects of this compound on prostate cancer cell lines and detailed protocols for its in vitro evaluation.

Hypothesized Mechanism of Action

This compound is proposed to exert its anti-cancer effects by directly or indirectly inhibiting the PI3K/Akt signaling pathway. This pathway, when active, phosphorylates and activates a cascade of downstream effector proteins that regulate critical cellular processes, including cell survival, proliferation, and metabolism. In many prostate cancers, this pathway is constitutively active, providing a key survival advantage to the cancer cells.[5][6]

This compound's inhibition of the PI3K/Akt pathway is expected to lead to:

-

Induction of Apoptosis: By downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic proteins (e.g., Bax, Bak), this compound is hypothesized to trigger the intrinsic apoptotic pathway.[9][10]

-

Cell Cycle Arrest: this compound may halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[11][12] This is often achieved by modulating the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[12]

Data Presentation

The following tables provide a structured format for presenting quantitative data from in vitro experiments evaluating the efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Prostate Cancer Cell Lines

| Cell Line | Androgen Sensitivity | IC50 (µM) of this compound (48h treatment) |

| LNCaP | Sensitive | Hypothetical Value |

| PC-3 | Independent | Hypothetical Value |

| DU-145 | Independent | Hypothetical Value |

| 22Rv1 | Castration-Resistant | Hypothetical Value |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are typically determined using a cell viability assay such as MTT or CellTiter-Glo.[13][14]

Table 2: Induction of Apoptosis by this compound in PC-3 Cells

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| Vehicle Control | 0 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | IC50/2 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | 2 x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Apoptosis is quantified by flow cytometry after staining with Annexin V and Propidium (B1200493) Iodide (PI).

Table 3: Effect of this compound on Cell Cycle Distribution in LNCaP Cells

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 0 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | IC50/2 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | 2 x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Cell cycle distribution is determined by flow cytometry of propidium iodide-stained cells.[15]

Table 4: Modulation of Key Signaling Proteins by this compound in PC-3 Cells (Western Blot Densitometry)

| Target Protein | Treatment (IC50, 24h) | Relative Expression (Fold Change vs. Control) |

| p-Akt (Ser473) | This compound | Hypothetical Value |

| Total Akt | This compound | Hypothetical Value |

| Cleaved Caspase-3 | This compound | Hypothetical Value |

| Bcl-2 | This compound | Hypothetical Value |

| Bax | This compound | Hypothetical Value |

Protein expression levels are quantified by densitometry of Western blot bands and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Protocols

Cell Culture

Prostate cancer cell lines (LNCaP, PC-3, DU-145, 22Rv1) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for compensation.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[15]

Western Blotting

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Cleaved Caspase-3, Bcl-2, Bax, and a loading control) overnight at 4°C.[16]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using image analysis software.

Mandatory Visualizations

Caption: Hypothesized mechanism of this compound action via inhibition of the PI3K/Akt signaling pathway, leading to apoptosis.

Caption: General experimental workflow for the in vitro evaluation of this compound in prostate cancer cell lines.

References

- 1. The common used cell lines for prostate cancer research | Ubigene [ubigene.us]

- 2. mdpi.com [mdpi.com]

- 3. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways [mdpi.com]

- 4. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The PI3K/AKT pathway in the pathogenesis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of PI3K-Akt signaling pathway promotes prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New prostate cancer cell lines shed light on CRPC | Fred Hutchinson Cancer Center [fredhutch.org]

- 9. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer [mdpi.com]

- 10. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 11. Progression of LNCaP prostate tumor cells during androgen deprivation: hormone-independent growth, repression of proliferation by androgen, and role for p27Kip1 in androgen-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AR, the cell cycle, and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. artelobio.com [artelobio.com]

- 15. SRF inhibitors reduce prostate cancer cell proliferation through cell cycle arrest in an isogenic model of castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for Bohemine Treatment in Prostate Cancer Cell Lines

Disclaimer: The following application notes and protocols are provided for a hypothetical compound named "Bohemine." As of the current date, there is no publicly available scientific literature specifically detailing the effects of a compound named "this compound" on prostate cancer cell lines. Therefore, the data, mechanisms, and protocols presented here are illustrative and based on common methodologies used for the preclinical evaluation of novel anti-cancer agents targeting prevalent signaling pathways in prostate cancer.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men.[1][2] A significant portion of prostate cancers are driven by aberrant signaling pathways that promote cell survival, proliferation, and resistance to therapies.[3][4] One such critical pathway is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is frequently hyperactivated in prostate tumors.[5][6][7] This hyperactivity contributes to tumor progression and the development of castration-resistant prostate cancer (CRPC).[3][8]

This compound is a novel, potent, and selective small molecule inhibitor hypothesized to target the PI3K/Akt pathway. By inhibiting this pathway, this compound is expected to induce apoptosis (programmed cell death) and cause cell cycle arrest in prostate cancer cells, thereby inhibiting tumor growth.[2][9] These application notes provide a comprehensive overview of the hypothesized effects of this compound on prostate cancer cell lines and detailed protocols for its in vitro evaluation.

Hypothesized Mechanism of Action

This compound is proposed to exert its anti-cancer effects by directly or indirectly inhibiting the PI3K/Akt signaling pathway. This pathway, when active, phosphorylates and activates a cascade of downstream effector proteins that regulate critical cellular processes, including cell survival, proliferation, and metabolism. In many prostate cancers, this pathway is constitutively active, providing a key survival advantage to the cancer cells.[5][6]

This compound's inhibition of the PI3K/Akt pathway is expected to lead to:

-

Induction of Apoptosis: By downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic proteins (e.g., Bax, Bak), this compound is hypothesized to trigger the intrinsic apoptotic pathway.[9][10]

-

Cell Cycle Arrest: this compound may halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[11][12] This is often achieved by modulating the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[12]

Data Presentation

The following tables provide a structured format for presenting quantitative data from in vitro experiments evaluating the efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Prostate Cancer Cell Lines

| Cell Line | Androgen Sensitivity | IC50 (µM) of this compound (48h treatment) |

| LNCaP | Sensitive | Hypothetical Value |

| PC-3 | Independent | Hypothetical Value |

| DU-145 | Independent | Hypothetical Value |

| 22Rv1 | Castration-Resistant | Hypothetical Value |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are typically determined using a cell viability assay such as MTT or CellTiter-Glo.[13][14]

Table 2: Induction of Apoptosis by this compound in PC-3 Cells

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| Vehicle Control | 0 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | IC50/2 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | 2 x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Apoptosis is quantified by flow cytometry after staining with Annexin V and Propidium Iodide (PI).

Table 3: Effect of this compound on Cell Cycle Distribution in LNCaP Cells

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 0 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | IC50/2 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | 2 x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Cell cycle distribution is determined by flow cytometry of propidium iodide-stained cells.[15]

Table 4: Modulation of Key Signaling Proteins by this compound in PC-3 Cells (Western Blot Densitometry)

| Target Protein | Treatment (IC50, 24h) | Relative Expression (Fold Change vs. Control) |

| p-Akt (Ser473) | This compound | Hypothetical Value |

| Total Akt | This compound | Hypothetical Value |

| Cleaved Caspase-3 | This compound | Hypothetical Value |

| Bcl-2 | This compound | Hypothetical Value |

| Bax | This compound | Hypothetical Value |

Protein expression levels are quantified by densitometry of Western blot bands and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Protocols

Cell Culture

Prostate cancer cell lines (LNCaP, PC-3, DU-145, 22Rv1) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for compensation.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[15]

Western Blotting

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Cleaved Caspase-3, Bcl-2, Bax, and a loading control) overnight at 4°C.[16]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using image analysis software.

Mandatory Visualizations

Caption: Hypothesized mechanism of this compound action via inhibition of the PI3K/Akt signaling pathway, leading to apoptosis.

Caption: General experimental workflow for the in vitro evaluation of this compound in prostate cancer cell lines.

References

- 1. The common used cell lines for prostate cancer research | Ubigene [ubigene.us]

- 2. mdpi.com [mdpi.com]

- 3. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways [mdpi.com]

- 4. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The PI3K/AKT pathway in the pathogenesis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of PI3K-Akt signaling pathway promotes prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New prostate cancer cell lines shed light on CRPC | Fred Hutchinson Cancer Center [fredhutch.org]

- 9. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer [mdpi.com]

- 10. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 11. Progression of LNCaP prostate tumor cells during androgen deprivation: hormone-independent growth, repression of proliferation by androgen, and role for p27Kip1 in androgen-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AR, the cell cycle, and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. artelobio.com [artelobio.com]

- 15. SRF inhibitors reduce prostate cancer cell proliferation through cell cycle arrest in an isogenic model of castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for Cell Cycle Analysis with Bohemine Using Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its deregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells by measuring their DNA content.[1][2][3][4] This document provides detailed application notes and protocols for assessing the effects of a novel investigational compound, Bohemine, on the cell cycle using flow cytometry. These guidelines are intended to assist researchers in the fields of oncology, cell biology, and drug development in characterizing the cytostatic and cytotoxic potential of new chemical entities.

Principle of the Method

Cell cycle analysis by flow cytometry is based on the stoichiometric binding of a fluorescent dye, such as Propidium Iodide (PI), to the cellular DNA.[1][5][6] Cells are first treated with the compound of interest, in this case, this compound. Following treatment, the cells are harvested, fixed to permeabilize their membranes, and then stained with PI. The fluorescence intensity of the stained cells is directly proportional to their DNA content.[3]

A typical cell cycle histogram will display distinct peaks representing the different phases of the cell cycle:

-

G0/G1 Phase: Cells in the resting or first gap phase have a normal diploid (2N) DNA content and will appear as the first major peak on the histogram.

-

S Phase: Cells actively synthesizing DNA will have a DNA content between 2N and 4N and will be distributed between the G0/G1 and G2/M peaks.

-

G2/M Phase: Cells in the second gap or mitotic phase have a tetraploid (4N) DNA content and will form the second major peak on the histogram, with twice the fluorescence intensity of the G0/G1 peak.[6]

By analyzing the changes in the distribution of cells in these phases after treatment with this compound, researchers can determine its effect on cell cycle progression.

Application Notes

-

Dose-Response and Time-Course Studies: It is crucial to evaluate the effects of this compound over a range of concentrations and time points. This will help to determine the optimal conditions for observing cell cycle arrest and to understand the kinetics of the cellular response.

-

Cell Line Selection: The choice of cell line is important, as the effects of this compound on the cell cycle may be cell-type specific. It is advisable to test the compound on a panel of relevant cancer cell lines.

-

Controls: Appropriate controls are essential for accurate interpretation of the results. These should include an untreated control and a vehicle control (cells treated with the solvent used to dissolve this compound).

-

Data Analysis: The coefficient of variation (CV) of the G0/G1 peak is an indicator of the quality of the staining and data acquisition. A CV below 5% is generally considered acceptable.[5] Specialized software programs are available for cell cycle analysis, which can deconvolute the S phase population from the G0/G1 and G2/M peaks.

-

Troubleshooting: Common issues in cell cycle analysis include cell clumping, improper fixation, and incorrect staining. Ensure single-cell suspensions, optimize fixation time, and use appropriate dye concentrations to mitigate these problems.[3]

Experimental Protocols

I. Cell Culture and Treatment with this compound

-

Cell Seeding: Seed the chosen cancer cell line in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

-

Cell Treatment: The following day, treat the cells with varying concentrations of this compound. Include untreated and vehicle-treated wells as controls.

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

II. Cell Harvesting, Fixation, and Staining

-

Harvesting:

-

For adherent cells, aspirate the media, wash with PBS, and detach the cells using trypsin-EDTA.

-

For suspension cells, collect the cells by centrifugation.

-

Wash the cells once with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol (B145695).[5][7]

-

Add the ethanol dropwise to the cell pellet while gently vortexing to prevent cell clumping.

-

Fix the cells overnight at 4°C.

-

-

Staining:

III. Data Acquisition and Analysis

-

Flow Cytometry:

-

Gating Strategy:

-

Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and doublets.

-

-

Cell Cycle Analysis:

-

Generate a histogram of PI fluorescence intensity.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Data Presentation

The following tables present hypothetical data on the effects of this compound on the cell cycle distribution of a human cancer cell line.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution after 48 hours

| This compound (µM) | % G0/G1 | % S | % G2/M |

| 0 (Vehicle) | 55.2 | 28.5 | 16.3 |

| 1 | 58.1 | 25.3 | 16.6 |

| 5 | 65.4 | 18.9 | 15.7 |

| 10 | 72.8 | 12.1 | 15.1 |

| 25 | 85.3 | 5.6 | 9.1 |

Table 2: Time-Dependent Effect of 10 µM this compound on Cell Cycle Distribution

| Time (hours) | % G0/G1 | % S | % G2/M |

| 0 | 55.2 | 28.5 | 16.3 |

| 24 | 63.7 | 20.1 | 16.2 |

| 48 | 72.8 | 12.1 | 15.1 |

| 72 | 78.5 | 8.3 | 13.2 |

Mandatory Visualization

Caption: Hypothetical signaling pathway for this compound-induced G1 cell cycle arrest.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cell Cycle Analysis [labome.com]

- 4. mdpi.com [mdpi.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. corefacilities.iss.it [corefacilities.iss.it]

Application Notes and Protocols for Cell Cycle Analysis with Bohemine Using Flow Cytometry